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Compound of Interest

Compound Name: 4-chloro-7-iodo-1H-indazole
CAS No.: 1000341-92-3
Cat. No.: B1360854
Get Quote
. J

Executive Summary

4-Chloro-7-iodo-1H-indazole (CAS: 1000341-92-3) is a critical bicyclic heteroaromatic
scaffold in medicinal chemistry. Its structural uniqueness lies in the 4,7-dihalo substitution
pattern, which provides two chemically distinct handles for orthogonal cross-coupling reactions
(e.g., Suzuki-Miyaura at C7-1 vs. Buchwald-Hartwig at C4-Cl). This guide provides a
comprehensive spectroscopic analysis (NMR, MS, IR) to assist researchers in the
identification, quality control, and structural validation of this intermediate.

Structural Analysis & Tautomerism

The indazole core exists in a tautomeric equilibrium between the

- and

-forms.[1] In solution (DMSO-

), the
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-tautomer is thermodynamically favored (>90%) due to the preservation of benzenoid
aromaticity in the fused ring system.

Core Structure[2]

e Formula:
e Molecular Weight: 278.48 g/mol
o Key Features:
o C4-Chlorine: Electron-withdrawing, provides distinctive isotope pattern (
).
o C7-lodine: Large heavy atom, significantly shields the attached carbon (
NMR) and facilitates selective metal-halogen exchange.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the elemental composition of 4-chloro-7-
iodo-1H-indazole due to the unique isotopic signatures of Chlorine and lodine.

Isotope Pattern Analysis

The presence of a single chlorine atom creates a characteristic 3:1 intensity ratio between the

molecular ion (

) and the
isotope peak. lodine is monoisotopic (

), contributing no satellite peaks but adding significant mass defect.
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Fragmentation Pathway (ESI+)

Under Electrospray lonization (ESI) or Electron Impact (El), the molecule undergoes

characteristic fragmentation. The weakest bond is typically the

bond, followed by the loss of

(retro-cyclization) or
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways observed in positive ion mode MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is critical for distinguishing regioisomers (e.g., 4-chloro-5-iodo vs. 4-chloro-7-iodo).
The data below represents the consensus values for the

-tautomer in DMSO-

Proton () NMR Data

Solvent: DMSO-

(Reference: 2.50 ppm)

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Diagnostic Feature: The aromatic region shows an AB system (two doublets) for protons H5
and H6. The absence of a singlet in the aromatic region rules out 5- or 6-substituted isomers
(which would leave isolated protons).

Carbon () NMR Data
Solvent: DMSO-

(Reference: 39.5 ppm)[2]
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Technical Note: The extreme upfield shift of C7 (< 100 ppm) is the definitive proof of iodination
at this position. Other isomers (e.g., 5-iodo) would show the C-I carbon around 90 ppm, but the

coupling pattern in

NMR would differ.

Infrared (IR) Spectroscopy

IR is useful for quick purity checks (absence of carbonyls) and confirming the indazole core.

e 3100 - 3400

stretch (Broad, H-bonded).

e 1610 - 1630

stretch (Indazole ring).

e 1450 - 1500
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aromatic skeletal vibrations.

» 1000 - 1100

stretch / Ring breathing.

e <600

stretch (often outside standard FTIR range, but fingerprint bands appear at 600-800

).

Experimental Protocol: Data Acquisition

To ensure reproducibility and data integrity (Trustworthiness), follow this standard operating
procedure (SOP).

Sample Preparation for NMR

e Mass: Weigh 5-10 mg of 4-chloro-7-iodo-1H-indazole.
e Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note:

may be used, but solubility is often lower, and the NH peak may broaden or disappear due to
exchange.

o Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent
line broadening.

Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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7-iodo-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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